

Application Note: Determination of Epoxiconazole Residues by HPLC-MS/MS

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Compound of Interest

Compound Name: Epoxiconazole

Cat. No.: B1671545

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Introduction

Epoxiconazole is a broad-spectrum systemic fungicide belonging to the triazole class, widely used in agriculture to protect crops such as cereals, rice, coffee, and sugar beets from fungal diseases.[1] Due to its extensive use, there is a potential for residues to remain in food commodities and the environment, necessitating sensitive and reliable analytical methods for monitoring and ensuring food safety.[1] High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a powerful technique for the trace-level quantification of pesticide residues in complex matrices, offering high selectivity, sensitivity, and accuracy.[2][3]

This application note details a robust HPLC-MS/MS method for the analysis of **epoxiconazole** residues in various agricultural matrices. The protocol employs the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation, followed by instrumental analysis.

Principle

The method is based on the extraction of **epoxiconazole** from a homogenized sample using acetonitrile, followed by a partitioning step using salts to separate the organic layer. The extract is then cleaned up using dispersive solid-phase extraction (d-SPE) to remove matrix interferences. The final extract is analyzed by HPLC-MS/MS.

Chromatographic separation is achieved on a reversed-phase C18 column. The identification and quantification of **epoxiconazole** are performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[2][4] In MRM mode, the precursor ion (the protonated molecule of **epoxiconazole**, $[M+H]^+$) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process ensures high selectivity and reduces matrix effects.[2]

Experimental Protocols

Materials and Reagents

- Solvents: Acetonitrile (ACN) and Methanol (MeOH) of HPLC or LC-MS grade.
- Water: Ultrapure water (18.2 MΩ·cm).
- Reagents: Formic acid (LC-MS grade), anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl).
- Standards: **Epoxiconazole** analytical standard (purity >98%).
- d-SPE Sorbents: Primary secondary amine (PSA) for cleanup.
- QuEChERS Extraction Tubes: 50 mL polypropylene centrifuge tubes containing pre-weighed MgSO₄ and NaCl.
- d-SPE Cleanup Tubes: 2 mL or 15 mL centrifuge tubes containing pre-weighed MgSO₄ and PSA.

Standard Solution Preparation

- Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of **epoxiconazole** standard and dissolve it in a 100 mL volumetric flask with acetonitrile. Store at 4°C in the dark.
- Working Standard Solutions (0.01 - 5.0 µg/mL): Prepare a series of working standard solutions by serial dilution of the stock solution with acetonitrile.[5]
- Matrix-Matched Standards: To compensate for matrix effects, it is recommended to prepare calibration standards by diluting the working solutions with a blank matrix extract obtained

from an untreated sample.[4]

Sample Preparation (QuEChERS Protocol)

- Homogenization: Weigh 10 g of the homogenized sample (e.g., rice, beans, soil) into a 50 mL centrifuge tube.[6] For dry samples like rice, add 10 mL of ultrapure water and allow it to rehydrate.[7]
- Extraction: Add 10 mL of acetonitrile to the tube. Seal the tube and shake vigorously for 1 minute.
- Partitioning: Add the contents of a QuEChERS extraction salt packet (commonly 4 g MgSO_4 and 1 g NaCl) to the tube.[6] Immediately shake for 1 minute and then centrifuge at ≥ 3000 rpm for 5 minutes.
- Cleanup (d-SPE): Transfer an aliquot (e.g., 5 mL) of the upper acetonitrile layer to a d-SPE cleanup tube containing MgSO_4 and PSA.[8] Vortex for 30 seconds.
- Final Extract: Centrifuge the d-SPE tube at ≥ 3000 rpm for 5 minutes.[8] Transfer the supernatant to a clean vial. An aliquot may be diluted with water before injection if required by the LC conditions.[8]

HPLC-MS/MS Instrumentation and Conditions

HPLC System

- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 μm).[8]
- Mobile Phase A: Water with 0.1% formic acid or 5mM ammonium formate.[9][10]
- Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.[9]
- Flow Rate: 0.3 - 0.5 mL/min.[10]
- Injection Volume: 5 - 20 μL . [5]
- Column Temperature: 40°C.[10]

- Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by re-equilibration.

MS/MS System

- Ionization Mode: Electrospray Ionization, Positive (ESI+).
- Capillary Voltage: Optimized for the specific instrument, typically 3-4 kV.
- Source Temperature: 120 - 150°C.[\[11\]](#)
- Desolvation Gas Flow & Temperature: Optimized for the instrument.
- Acquisition Mode: Multiple Reaction Monitoring (MRM).

Data Presentation

Quantitative analysis relies on optimized MRM transitions and a validated method that meets performance criteria.

Table 1: HPLC-MS/MS Parameters for **Epoxiconazole** Analysis

Analyte	Precursor Ion (m/z)	Product Ion (m/z) (Quantifier)	Collision Energy (eV)	Product Ion (m/z) (Qualifier)	Collision Energy (eV)
Epoxiconazole	330.1	121.1	24	101.1	48

(Note: MRM transitions and collision energies should be optimized for the specific instrument used. The values presented are based on published data.)[\[2\]](#)

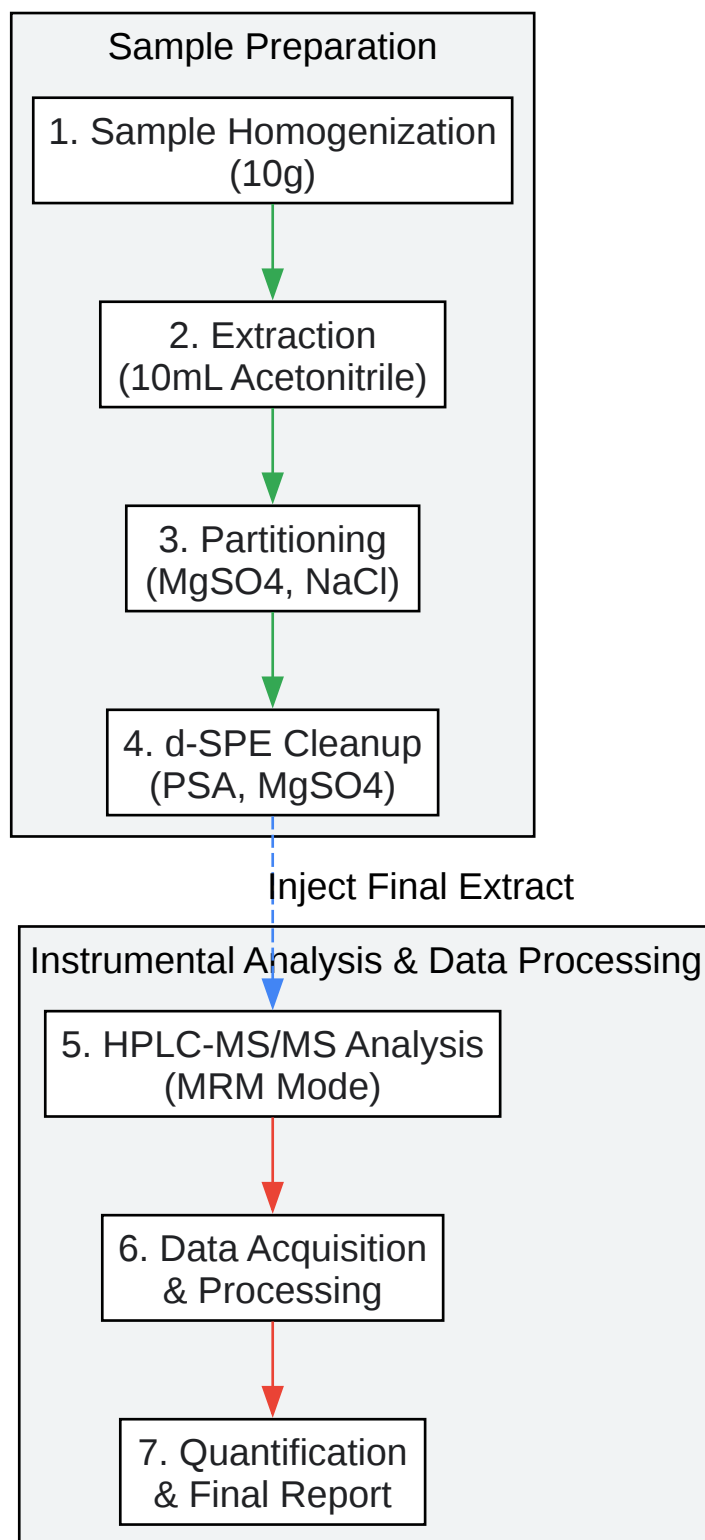
Table 2: Summary of Method Validation Data for **Epoxiconazole** in Various Matrices

Matrix	Fortification Levels (mg/kg)	Average Recovery (%)	Precision (RSD, %)	LOQ (mg/kg)	Reference
Rice & Paddy	0.01 - 5.0	89.2 - 104.1	4.6 - 14.4	0.01	[12]
Beans & Zucchini	0.01 - 1.0	96 - 102	0.98 - 1.52	0.01	[5]
Soil & Earthworms	0.01 - 1.0	81.2 - 100.2	< 14	0.001 - 0.003	[13]
Beetroots	Not Specified	> 70	< 20	0.01	[14]

The validation data demonstrates that the method provides excellent accuracy (recoveries generally within 80-120%) and precision (RSD < 20%), with a low Limit of Quantification (LOQ) suitable for regulatory monitoring. The LOQ is consistently reported at 0.01 mg/kg for most food matrices.[\[5\]](#)[\[12\]](#)[\[14\]](#)

Mandatory Visualization

The following diagram illustrates the general workflow for the HPLC-MS/MS analysis of **epoxiconazole** residues.



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Caption: Workflow for **Epoxiconazole** Residue Analysis.

Conclusion

The described HPLC-MS/MS method, incorporating a QuEChERS sample preparation protocol, provides a sensitive, selective, and reliable approach for the quantification of **epoxiconazole** residues in diverse and complex matrices. The method is readily validated to meet regulatory requirements for food safety and environmental monitoring, making it an essential tool for researchers, scientists, and drug development professionals.

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